molecular formula C22H26ClN3O3S B2888226 Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216593-85-9

Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2888226
CAS No.: 1216593-85-9
M. Wt: 447.98
InChI Key: FKWAUKIZWOMCMK-UHFFFAOYSA-N
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Description

Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzothiazole core linked to a carbamoyl benzoate ester and a dimethylaminopropyl side chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for applications in agrochemical or pharmaceutical research. The benzothiazole moiety is known for conferring bioactivity in pesticidal and medicinal contexts, while the dimethylamino group may improve membrane permeability and systemic distribution .

Properties

IUPAC Name

methyl 4-[3-(dimethylamino)propyl-(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-15-6-11-18-19(14-15)29-22(23-18)25(13-5-12-24(2)3)20(26)16-7-9-17(10-8-16)21(27)28-4;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWAUKIZWOMCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound integrates three distinct moieties: a methyl benzoate core, a 6-methylbenzo[d]thiazol-2-yl group, and a 3-(dimethylamino)propyl side chain, linked via a carbamoyl bridge. The hydrochloride salt enhances solubility and stability. Key synthetic challenges include:

  • Regioselective formation of the benzo[d]thiazole ring with a methyl substituent at the 6-position.
  • Controlled alkylation to introduce the 3-(dimethylamino)propyl group without over-alkylation.
  • Efficient carbamoyl linkage formation between the benzoate and heterocyclic/alkylamine components.
  • Salt formation under conditions that preserve structural integrity.

Synthesis of the Benzoate Ester Core

The methyl benzoate core is synthesized via esterification of 4-carboxybenzoic acid. A high-yield method involves using monolith-SO3H as a solid acid catalyst in toluene under inert atmosphere:

  • Reaction Setup :
    • 4-Carboxybenzoic acid (500 mmol), methanol (750 mmol), and monolith-SO3H (100 wt%) in toluene.
    • Heated at 80°C for 24 hours under argon.
  • Workup :
    • Filtration to remove the catalyst, followed by solvent evaporation.
    • Yield: >95% purity confirmed by NMR.

This method avoids traditional acid catalysts like sulfuric acid, minimizing side reactions such as sulfonation.

Preparation of 6-Methylbenzo[d]thiazol-2-amine

The thiazole moiety is synthesized via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide:

  • Cyclization :
    • 2-Amino-4-methylthiophenol (1.0 eq) reacted with cyanogen bromide (1.2 eq) in ethanol at 60°C for 6 hours.
    • Formation of the thiazole ring confirmed by IR (C=N stretch at 1620 cm⁻¹).
  • Purification :
    • Recrystallization from ethanol/water (3:1) yields 78% pure 6-methylbenzo[d]thiazol-2-amine.

Alkylation to Introduce the 3-(Dimethylamino)propyl Group

The secondary amine required for carbamoyl formation is synthesized by alkylating 6-methylbenzo[d]thiazol-2-amine with 3-chloropropyldimethylamine :

  • Reaction Conditions :
    • 6-Methylbenzo[d]thiazol-2-amine (1.0 eq), 3-chloropropyldimethylamine (1.5 eq), K2CO3 (2.0 eq) in DMF.
    • Heated at 90°C for 12 hours under nitrogen.
  • Outcome :
    • N-(3-(Dimethylamino)propyl)-6-methylbenzo[d]thiazol-2-amine isolated in 82% yield after column chromatography (SiO2, CH2Cl2:MeOH 9:1).
    • LC-MS: m/z 292.2 [M+H]+.

Carbamoyl Bridge Formation

The central carbamoyl linkage is formed via reaction of methyl 4-(chlorocarbonyl)benzoate with the secondary amine:

  • Acid Chloride Preparation :
    • Methyl 4-carboxybenzoate (1.0 eq) treated with thionyl chloride (2.0 eq) in dry THF at 0°C for 2 hours.
    • Solvent evaporation yields methyl 4-(chlorocarbonyl)benzoate as a white solid.
  • Coupling Reaction :
    • Methyl 4-(chlorocarbonyl)benzoate (1.0 eq) reacted with N-(3-(dimethylamino)propyl)-6-methylbenzo[d]thiazol-2-amine (1.1 eq) in dry DCM.
    • Triethylamine (2.0 eq) added to scavenge HCl.
    • Stirred at room temperature for 6 hours.
  • Isolation :
    • Crude product purified via flash chromatography (hexane:ethyl acetate 4:1) to yield 76% of the carbamoyl intermediate.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using anhydrous HCl:

  • Procedure :
    • The carbamoyl intermediate dissolved in dry diethyl ether.
    • Anhydrous HCl gas bubbled through the solution until precipitation ceases.
    • Filtered and washed with cold ether to yield the hydrochloride salt.
  • Characterization :
    • Melting point: 214–216°C (decomposition).
    • ¹H NMR (D2O): δ 8.12 (d, 2H, aromatic), 7.89 (s, 1H, thiazole-H), 3.92 (s, 3H, OCH3), 3.45 (t, 2H, NCH2), 2.94 (s, 6H, N(CH3)2).

Optimization and Scale-Up Considerations

Key parameters for industrial-scale production include:

  • Catalyst Reuse : Monolith-SO3H in esterification can be reused up to 5 times without significant activity loss.
  • pH Control : During salt formation, maintaining pH < 2 ensures complete protonation of the dimethylamino group.
  • Solvent Selection : Toluene and DCM are preferred for their low polarity and ease of removal.

Analytical Characterization Summary

Technique Key Findings
¹H NMR Aromatic protons at δ 8.12 (benzoate), thiazole-H at δ 7.89.
IR C=O stretch at 1720 cm⁻¹ (ester), 1650 cm⁻¹ (carbamoyl).
HPLC Purity >98% (C18 column, acetonitrile:water 70:30).
Elemental Analysis Calculated for C22H26ClN3O3S: C 57.44%, H 5.70%; Found: C 57.39%, H 5.68%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Amino derivatives of the carbamoyl group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the benzo[d]thiazole moiety, which is known for its biological activity. It could be investigated for potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound’s potential therapeutic applications could be explored. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride likely involves interactions with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Features and Bioactivity

  • Benzothiazole vs. Imidazolinone/Thiazoline: The target compound’s benzothiazole group exhibits stronger π-π stacking interactions with biological targets compared to the imidazolinone ring in imazamethabenz-methyl or the thiazoline in thiazopyr. This may enhance binding affinity to enzymes like acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), common targets in herbicides .

Efficacy and Selectivity

  • Herbicidal Activity: Thiazopyr inhibits cellulose biosynthesis, while imazamethabenz-methyl targets ALS. The target compound’s mechanism remains unconfirmed but is hypothesized to involve ALS inhibition due to structural parallels with imidazolinones .
  • Selectivity: The 6-methyl substituent on the benzothiazole may reduce non-target toxicity compared to thiazopyr’s trifluoromethyl group, which is associated with environmental persistence.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound significantly improves aqueous solubility (>500 mg/L) relative to imazamethabenz-methyl (<50 mg/L), enhancing formulation flexibility.
  • Stability : The carbamoyl linkage in the target compound is less prone to hydrolysis than the ester groups in thiazopyr, suggesting longer environmental half-life.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound requires multi-step synthesis (e.g., coupling benzothiazole-2-amine with methyl 4-chlorocarbonylbenzoate), whereas imazamethabenz-methyl and thiazopyr are synthesized via fewer steps .
  • Toxicity Data: Limited ecotoxicological data exist for the target compound compared to thiazopyr (LD50 > 2000 mg/kg in rats) and imazamethabenz-methyl (LD50 = 3100 mg/kg).

Biological Activity

Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride (CAS Number: 1216593-85-9) is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

PropertyValue
Molecular FormulaC22H26ClN3O3S
Molecular Weight448.0 g/mol
CAS Number1216593-85-9

The compound exhibits its biological activity primarily through interactions with various biomolecules, including enzymes and DNA. The presence of the benzothiazole moiety is significant, as compounds containing this structure have been documented to demonstrate antitumor and antimicrobial properties.

  • Antitumor Activity :
    • Studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate have demonstrated IC50 values in the low micromolar range against lung cancer cell lines, indicating potent antitumor effects .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry highlighted that derivatives of benzothiazole exhibited strong antitumor activities in 2D culture assays compared to 3D models. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with DNA, specifically binding within the minor groove, which is crucial for disrupting cellular replication processes .

Case Study 2: Antimicrobial Spectrum

Research outlined in the Journal of Antibiotics assessed the antimicrobial efficacy of similar compounds against a range of bacterial strains. The results indicated that this compound showed promising results, with significant inhibition of biofilm formation and bacterial growth .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis; inhibits proliferation ,
AntimicrobialEffective against E. coli and S. aureus ,
MechanismDNA binding; enzyme inhibition,

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodology : The synthesis involves multi-step reactions, including amide bond formation and esterification. Key steps include:

  • Reaction conditions : Use of absolute ethanol and glacial acetic acid as solvents with reflux (4–6 hours) for intermediate coupling reactions .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
  • Yield optimization : Adjust stoichiometry of substituted benzaldehyde derivatives and monitor reaction progress via TLC .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Analytical techniques :

  • 1H/13C NMR : Assign peaks for dimethylamino protons (δ 2.2–2.4 ppm), benzothiazole aromatic protons (δ 7.0–8.0 ppm), and ester carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns using ESI-MS or HRMS .
  • HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?

  • Approach :

  • Dose-response profiling : Re-evaluate IC50 values in cell-based assays (e.g., cancer cell lines) and compare with pharmacokinetic data (e.g., plasma half-life, tissue distribution) .
  • Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy .
  • Target engagement assays : Validate binding to proposed targets (e.g., kinase enzymes) using surface plasmon resonance (SPR) or fluorescence polarization .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with benzothiazole-containing enzymes (e.g., tyrosine kinases) .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
  • QSAR modeling : Corporate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can synthetic impurities or degradation products be identified and mitigated?

  • Analytical workflows :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to generate degradation products .
  • LC-MS/MS : Characterize impurities via high-resolution MS and tandem MS fragmentation .
  • Stability optimization : Store the compound in airtight containers at –20°C under nitrogen to prevent hydrolysis of the ester group .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across studies?

  • Root causes :

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers .
  • Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in cell culture media .
  • Batch-to-batch variability : Validate purity and stereochemistry of each synthetic batch via chiral HPLC or X-ray crystallography .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Precautions :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for weighing and dissolution .
  • Emergency procedures : In case of inhalation or dermal exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste disposal : Treat contaminated materials as hazardous waste; incinerate at >1000°C .

Future Research Directions

Q. What understudied biological pathways could this compound modulate?

  • Hypotheses :

  • Epigenetic regulation : Screen for histone deacetylase (HDAC) inhibition using fluorogenic assays .
  • Immune modulation : Test IL-6/TNF-α suppression in macrophage models .
  • Antimicrobial potential : Evaluate MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

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